Sulodexide
Overview
Description
Sulodexide is a highly purified mixture of glycosaminoglycans composed of heparan sulfate (80%) and dermatan sulfate (20%). It is used clinically for the prophylaxis and treatment of thromboembolic diseases . It has also demonstrated beneficial effects in animal models of reperfusion injury and the treatment of diabetic nephropathy .
Synthesis Analysis
Sulodexide increases Glutathione Synthesis and causes a pro-reducing shift in Glutathione-Redox State in HUVECs exposed to Oxygen–Glucose Deprivation . This suggests that the reduction in the ischemia-induced vascular endothelial cell injury through repressing apoptosis and oxidative stress associated with Sulodexide treatment may be due to an increase in GSH synthesis and modulation of the GSH redox system .Molecular Structure Analysis
Sulodexide is a mixture of glycosaminoglycans (GAGs) composed of dermatan sulfate (DS) and fast moving heparin (FMH). The average molecular weight of Sulodexide is 6500.0 Da (range 5000-8000) .Chemical Reactions Analysis
Sulodexide potentiates antithrombin III and heparin cofactor II due to the presence of both glycoaminoglycan fractions. It is capable of inhibiting both anti-IIa and anti-Xa .Physical And Chemical Properties Analysis
Sulodexide is extensively absorbed owing to its low molecular weight compared to unfractionated heparin. It offers the potential advantages of a longer half-life and reduced global anticoagulation effects, properties which differ from other glycosaminoglycans .Scientific Research Applications
Venous Leg Ulcers and Venous Disease
Sulodexide, a highly purified glycosaminoglycan, has shown promise in the treatment of venous leg ulcers. Research indicates that sulodexide, in conjunction with local treatment like wound care and compression bandaging, can significantly enhance the healing of venous leg ulcers over a three-month period. The efficacy of sulodexide in this context is evident from the higher proportion of patients experiencing complete ulcer healing and significant reductions in ulcer surface area over time (Coccheri et al., 2002). Sulodexide also exhibits a broad pharmacological profile with antithrombotic, profibrinolytic, anti-inflammatory, endothelial protective, and vasoregulatory effects, positioning it as a promising therapeutic option for various venous diseases, including chronic venous insufficiency and venous ulceration (Carroll et al., 2018).
Renal Protection
Sulodexide has been explored for its renoprotective properties, particularly in the context of diabetic nephropathy. Although a study on patients with type 2 diabetes and significant proteinuria did not demonstrate significant renoprotective benefits of sulodexide over placebo (Packham et al., 2012), other research has indicated its potential in reducing albuminuria and managing chronic kidney failure in rats, suggesting a possible protective effect on renal vascular endothelial cells (Li et al., 2012). Furthermore, a meta-analysis and literature review highlighted sulodexide's significant reduction in urinary protein excretion in diabetic patients, suggesting a renoprotective benefit, particularly in preventing end-stage renal disease caused by diabetes (Li et al., 2015).
Anticoagulant Properties
Sulodexide exhibits considerable anticoagulant effects, making it a potential therapeutic substitute for heparin in various clinical indications. Its anticoagulant potency, expressed in lipoprotein lipase releasing units (LSU), has been validated through studies, suggesting its suitability in antithrombotic therapy and potentially as a substitute for heparin in surgical and interventional anticoagulation (Daravath et al., 2020).
Ocular Pathologies
Sulodexide's anti-angiogenic properties have been investigated in the context of ocular pathologies. A study using an oxygen-induced retinopathy mouse model demonstrated sulodexide's significant reduction in neovascular tufts and levels of VEGF, MMP-2, and MMP-9, highlighting its potential as a supplementary substance for treating ocular pathologies involving neovascularization (Jo et al., 2014).
Peripheral Vascular Disease
Sulodexide has been noted for its pharmacologic interest in the prophylaxis and treatment of arterial and venous peripheral diseases. It exhibits antithrombotic and antithrombin activity, proving effective in improving peripheral blood flow, reducing pain-free walking distance, and managing lipid components linked to peripheral vascular processes (Lasierra-Cirujeda et al., 2010).
Safety And Hazards
Sulodexide seems to be well tolerated. Most adverse effects reported are related to the GI system and seem to be transient in nature. Among others, adverse reactions are diarrhea, epigastralgia, dyspepsia, heartburn, and dizziness. Allergic reactions, such as skin rash, have also been reported but are very rare .
Future Directions
properties
IUPAC Name |
(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[6-(methylamino)purin-9-yl]oxolan-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O4/c1-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20-2)8(19)6(3-18)21-12/h4-6,8-9,12,18-19H,3H2,1-2H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRYSXUXXBDSYRT-WOUKDFQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206530 | |
Record name | N(6),O(2)-Dimethyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Thrombin inhibition produced by sulodexide is due to the additive effect of its components, namely, heparin cofactor II (HCII) catalysis by dermatan sulfate and antithrombin-III catalysis by fast moving heparin (FMH). | |
Record name | Sulodexide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06271 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Sulodexide | |
CAS RN |
57817-83-1, 57821-29-1 | |
Record name | N(6),O(2)-Dimethyladenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057817831 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulodexide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057821291 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulodexide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06271 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N(6),O(2)-Dimethyladenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N6,2'-O-DIMETHYLADENOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEV25J2GTV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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